Product packaging for Alcuronium(Cat. No.:CAS No. 23214-96-2)

Alcuronium

Cat. No.: B1664504
CAS No.: 23214-96-2
M. Wt: 666.9 g/mol
InChI Key: MUQUYTSLDVKIOF-OIBCBTBKSA-N
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Description

Historical Context in Neuromuscular Pharmacology ResearchThe history of neuromuscular pharmacology is deeply rooted in the study of curare, a potent arrow poison used by indigenous peoples in South America. Early scientific investigations into curare's effects laid the groundwork for understanding neuromuscular transmission. In 1846, Claude Bernard's pioneering experiments demonstrated that curare acted at the junction between nerve and muscle, preventing muscle contraction while direct muscle stimulation still elicited a response.wikipedia.orgguidetopharmacology.orgThis discovery was crucial in identifying the neuromuscular junction as a distinct site of action.

Further research in the 1930s, notably by Henry Dale and colleagues, elucidated the role of acetylcholine (B1216132) as the neurotransmitter at the neuromuscular junction and confirmed that curare exerted its effects by blocking acetylcholine receptors. The isolation of d-tubocurarine from a curare sample by Harold King was a pivotal moment, providing a purified compound for more precise pharmacological studies.

Alcuronium emerged later in this historical progression, introduced in 1958. It was developed as a semi-synthetic derivative, aiming to improve upon the pharmacological profile of existing neuromuscular blockers like tubocurarine (B1210278). Notably, this compound demonstrated properties similar to tubocurarine but with a significantly reduced propensity for histamine (B1213489) release and ganglionic blockade, which were undesirable side effects associated with earlier agents.

Classification within Neuromuscular Blocking Agentsthis compound is classified as a non-depolarizing neuromuscular blocking agent.mims.commetabolomicsworkbench.orgThis classification distinguishes it from depolarizing agents, such as succinylcholine, which initially cause muscle fasciculations before inducing paralysis.wikipedia.orgAs a non-depolarizing agent, this compound operates by competitively inhibiting the action of acetylcholine (ACh) at the nicotinic acetylcholine receptors (nAChRs) located on the motor endplate of skeletal muscle fibers.metabolomicsworkbench.org

The mechanism involves this compound binding to these receptors more effectively than acetylcholine, thereby preventing ACh from attaching and triggering the opening of ion channels necessary for muscle contraction. This competitive antagonism blocks neuromuscular transmission without causing depolarization of the muscle membrane, leading to muscle relaxation and paralysis. this compound is specifically categorized as a benzylisoquinolinium competitive neuromuscular blocker. Its structure, like many neuromuscular blocking drugs, contains quaternary ammonium (B1175870) groups, which are attracted to the alpha-subunits of the postsynaptic nicotinic receptor.

Evolution from Natural Alkaloid Precursorsthis compound is a semi-synthetic compound, meaning it is chemically modified from a naturally occurring substance.guidetopharmacology.orgIts origin traces back to the Strychnos genus of plants, particularly Strychnos toxifera, which is known for producing various alkaloids with neuromuscular blocking properties.guidetopharmacology.orgThe direct natural precursor to this compound is C-toxiferine I, a bis-quaternary alkaloid found in these plants.guidetopharmacology.org

The chemical evolution from C-toxiferine I to this compound involved a specific modification: the replacement of both N-methyl groups in C-toxiferine I with N-allyl moieties. This chemical transformation resulted in N,N-diallyl-bis-nortoxiferine, which is this compound. This structural alteration was significant as it led to a compound with a shorter duration and a more rapid onset of neuromuscular blocking action compared to its parent compound, C-toxiferine I.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H50N4O2+2 B1664504 Alcuronium CAS No. 23214-96-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23214-96-2

Molecular Formula

C44H50N4O2+2

Molecular Weight

666.9 g/mol

IUPAC Name

(2E)-2-[(1S,11S,13S,17S,27S,33S,35S,36S,38E)-38-(2-hydroxyethylidene)-14,30-bis(prop-2-enyl)-8,24-diaza-14,30-diazoniaundecacyclo[25.5.2.211,14.11,26.110,17.02,7.013,17.018,23.030,33.08,35.024,36]octatriaconta-2,4,6,9,18,20,22,25-octaen-28-ylidene]ethanol

InChI

InChI=1S/C44H50N4O2/c1-3-17-47-19-15-43-35-9-5-7-11-37(35)45-26-34-32-24-40-44(16-20-48(40,18-4-2)28-30(32)14-22-50)36-10-6-8-12-38(36)46(42(34)44)25-33(41(43)45)31(23-39(43)47)29(27-47)13-21-49/h3-14,25-26,31-32,39-42,49-50H,1-2,15-24,27-28H2/q+2/b29-13-,30-14-,33-25?,34-26?/t31-,32-,39-,40-,41-,42-,43+,44+,47?,48?/m0/s1

InChI Key

MUQUYTSLDVKIOF-OIBCBTBKSA-N

SMILES

C=CC[N+]12CCC34C1CC(C(=CCO)C2)C5=CN6C7C(=CN(C53)C8=CC=CC=C48)C9CC1C7(CC[N+]1(CC9=CCO)CC=C)C1=CC=CC=C16

Isomeric SMILES

C=CC[N+]12[C@@H]3[C@]4(C5=CC=CC=C5N6[C@H]4C(=CN7[C@H]8C(=C6)[C@@H]9/C(=C\CO)/C[N+]4([C@H]([C@]8(C5=CC=CC=C75)CC4)C9)CC=C)[C@@H](C3)/C(=C\CO)/C1)CC2

Canonical SMILES

C=CC[N+]12CCC34C1CC(C(=CCO)C2)C5=CN6C7C(=CN(C53)C8=CC=CC=C48)C9CC1C7(CC[N+]1(CC9=CCO)CC=C)C1=CC=CC=C16

Appearance

Solid powder

Other CAS No.

23214-96-2

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

15180-03-7 (dichloride)
25389-91-7 (iodide salt/solvate)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Alcuronium
Alcuronium Chloride
Alcuronium Dichloride
Allnortoxiferine
Alloferin
Dialferine
Diallylnortoxiferine
Dichloride, Alcuronium
Dichloride, N,N'-Diallylnortoxiferinium
N,N'-Diallylnortoxiferinium Dichloride

Origin of Product

United States

Molecular and Cellular Pharmacology of Alcuronium

Interactions with Nicotinic Acetylcholine (B1216132) Receptors at the Neuromuscular Junction

Alcuronium is classified as a non-depolarizing neuromuscular blocker. Its primary site of action is the neuromuscular junction, where it interferes with the normal signaling pathway initiated by the neurotransmitter acetylcholine (ACh).

At the neuromuscular junction, muscle contraction is triggered by the release of acetylcholine from nerve terminals, which then binds to nicotinic acetylcholine receptors (nAChRs) on the muscle cell membrane. this compound exerts its effect by acting as a competitive antagonist at these postsynaptic nicotinic receptors. It competes with acetylcholine for binding to the α-subunits of the nAChR. By occupying these receptor sites, this compound prevents acetylcholine from binding and initiating its normal physiological response. The probability of this compound binding is directly related to its concentration at the neuromuscular junction and its affinity for the receptor.

Normally, the binding of acetylcholine to nAChRs opens ion channels, primarily allowing sodium ions to flow into the muscle cell. This influx of sodium ions leads to the depolarization of the postsynaptic membrane, which is a crucial step for the generation of an action potential and subsequent muscle contraction. As a non-depolarizing blocker, this compound binds to the nAChRs without causing depolarization of the muscle membrane. By competitively blocking the acetylcholine binding sites, this compound prevents acetylcholine from inducing the necessary conformational change in the receptor that would lead to ion channel opening and depolarization. This inhibition effectively blocks the transmission of nerve impulses to the muscle, resulting in muscle relaxation and paralysis.

The binding of two acetylcholine molecules to the α-subunits of the nicotinic receptor is required to open the associated ion channel. this compound, as a competitive antagonist, prevents this channel opening. Unlike depolarizing agents like succinylcholine, which initially open the channel and cause transient fasciculations before desensitization, this compound stabilizes the receptor in a non-conducting, closed state. This direct blockade of ion channel opening, without initial depolarization, is a hallmark of non-depolarizing neuromuscular blocking agents.

Inhibition of Postsynaptic Membrane Depolarization

Allosteric Modulation of Muscarinic Acetylcholine Receptors

Beyond its primary action at nicotinic receptors, this compound also exhibits allosteric modulation of muscarinic acetylcholine receptors (mAChRs). Muscarinic receptors are G protein-coupled receptors (GPCRs) with five known subtypes (M1-M5), widely distributed throughout the body.

Allosteric modulators bind to a site on the receptor that is spatially distinct from the orthosteric (primary) binding site where endogenous ligands like acetylcholine bind. this compound, along with other neuromuscular blocking agents like gallamine, is a prototypical allosteric modulator of mAChRs. Studies have provided strong pharmacological evidence for a "common" allosteric site on all five muscarinic receptor subtypes, which is likely utilized by compounds such as this compound. This allosteric binding site has been located in the extracellular part of the receptor, specifically between the second (ECL2) and third (ECL3) extracellular loops.

The binding of an allosteric modulator like this compound induces a unique conformational change in the receptor. This conformational induction can alter the "geography" of the orthosteric site and other receptor-ligand/protein interfaces. This mechanism is distinct from competitive binding, as this compound can bind to the receptor even when the orthosteric site is occupied by an agonist, forming a ternary complex.

The conformational changes induced by this compound's allosteric binding significantly impact the binding kinetics and affinity of orthosteric ligands.

Observed Effects of this compound on Orthosteric Ligand Binding:

Increased Affinity for Antagonists: this compound has been shown to increase the affinity of muscarinic receptors for orthosteric antagonists, such as N-methylscopolamine ([³H]NMS). This effect is manifested as a decrease in the apparent dissociation constant (Kd) for the antagonist. For instance, this compound increased the binding of [³H]NMS to M2 and M4 receptor subtypes, with cooperativity factors (α) of 0.38 and 0.72, respectively, indicating a positive allosteric effect.

Slowed Association and Dissociation Rates: this compound concentration-dependently slows down both the association and dissociation rates of orthosteric antagonists like [³H]NMS from muscarinic receptors. This suggests that this compound blocks entry to the orthosteric binding pocket and prevents the antagonist from dissociating as long as this compound is bound.

Modulation of Agonist Efficacy: this compound can also affect the efficacy of orthosteric agonists. For example, this compound has been observed to abolish the efficacy of pilocarpine (B147212), converting it from an agonist into an antagonist at the M2 muscarinic acetylcholine receptor. This demonstrates a novel type of functional allosteric interaction where the allosteric modulator alters the functional outcome of the orthosteric ligand.

Subtype Selectivity: The allosteric effects of this compound show subtype selectivity. While it increases the binding of [³H]NMS to M2 and M4 receptors, it can inhibit the binding of [³H]NMS to M1, M3, and M5 subtypes. this compound generally exhibits the highest affinity for the M2 receptor subtype (Kd = 0.6 µM), with affinity diminishing in the order M2 > M4 = M3 > M1 > M5.

Table 1: Allosteric Effects of this compound on Muscarinic Receptor Subtypes (Binding of [³H]NMS)

Muscarinic Receptor SubtypeCooperativity Factor (α)Effect on [³H]NMS Binding
M20.38Increased binding
M40.72Increased binding
M13.35-4.35Inhibited binding
M33.35-4.35Inhibited binding
M53.35-4.35Inhibited binding

Data adapted from:

Table 2: Affinity of this compound for Muscarinic Receptor Subtypes

Muscarinic Receptor SubtypeKd (µM)
M20.6
M4>0.6
M3>0.6
M1>0.6
M5Lowest

Data adapted from:

These allosteric interactions highlight this compound's complex pharmacological profile, extending beyond its direct competitive antagonism at the neuromuscular junction to include significant modulatory effects on muscarinic receptor function.

Allosteric Effects on Orthosteric Ligand Binding Kinetics

Alterations in Ligand Association and Dissociation Rates

This compound exerts a notable influence on the kinetics of orthosteric ligand binding to muscarinic receptors. Studies have demonstrated that this compound, even at supra-saturating concentrations, can significantly slow down both the association and dissociation rates of the orthosteric antagonist N-methylscopolamine ([³H]NMS) . This decelerating effect on radioligand dissociation is particularly pronounced at the M2 receptor subtype . Similarly, this compound has been shown to slow down the dissociation of [³H]quinuclidinyl benzilate ([³H]QNB) from all five muscarinic receptor subtypes . These kinetic alterations are indicative of an allosteric interaction, where the binding of this compound to a distinct site on the receptor induces conformational changes that impact the orthosteric binding site's accessibility and stability .

Modulation of Receptor Affinity for Orthosteric Ligands

This compound's allosteric modulation extends to altering the binding affinity of orthosteric ligands for muscarinic receptors, with effects varying depending on the receptor subtype and the specific orthosteric ligand involved. For instance, this compound increases the specific binding of [³H]NMS to M2 and M4 muscarinic receptors, a phenomenon attributed to the stabilization of a higher-affinity orthosteric ligand-receptor complex in the presence of the modulator . Conversely, this compound inhibits the binding of [³H]NMS to M1, M3, and M5 receptor subtypes .

Beyond its effects on antagonist binding, this compound can profoundly modulate agonist interactions. A striking example is its ability to convert the partial orthosteric agonist pilocarpine into an antagonist at human M2 mAChRs. In the presence of this compound, pilocarpine no longer stimulates G-protein coupling, and instead acts as a competitive antagonist against other agonists like oxotremorine (B1194727) M . Furthermore, this compound has been observed to decrease the affinity of furmethide binding at both M2 and M4 receptors . However, this compound can also exhibit positive cooperativity with certain orthosteric antagonists, such as L-hyoscyamine and scopolamine (B1681570) at M2 receptors, and 4-DAMP at M2 receptors, enhancing their affinity .

Subtype Selectivity of Muscarinic Receptor Interactions

This compound displays a distinct subtype selectivity in its allosteric interactions with muscarinic receptors, a characteristic crucial for understanding its pharmacological profile.

Differential Affinity Across M1-M5 Receptor Subtypes

Research has consistently shown that this compound exhibits a differential affinity across the five muscarinic receptor subtypes (M1-M5). It possesses a particularly high affinity for the M2 receptor subtype, with a reported dissociation constant (Kd) of 0.6 µM . The affinity of this compound for the other muscarinic receptor subtypes generally diminishes in the following order: M2 > M4 = M3 > M1 > M5 . This differential affinity underlies the varying allosteric effects observed across the receptor family.

Table 1: this compound Affinity for Muscarinic Receptor Subtypes

Receptor SubtypeAffinity (Kd) [µM]
M20.6
M4> 0.6
M3> 0.6
M1> M3
M5Lowest
Positive Allosteric Cooperativity (e.g., M2, M4)

This compound demonstrates positive allosteric cooperativity with the binding of [³H]NMS at the M2 and M4 muscarinic receptor subtypes. This positive cooperativity is quantified by an alpha (α) factor, where α < 1 indicates enhancement of orthosteric ligand binding. Specifically, this compound yields α values of 0.38 for M2 and 0.72 for M4, signifying an increase in the affinity of [³H]NMS for these receptors . This effect implies that this compound stabilizes a receptor conformation that favors the binding of the orthosteric ligand. Furthermore, this compound has been observed to positively enhance the affinity of certain orthosteric antagonists, such as L-hyoscyamine and scopolamine, for the M2 receptor, and 4-DAMP for the M2 receptor .

Inhibitory Allosteric Cooperativity (e.g., M1, M3, M5)

In contrast to its positive cooperativity at M2 and M4 receptors, this compound exhibits inhibitory allosteric cooperativity with [³H]NMS binding at the M1, M3, and M5 muscarinic receptor subtypes. For these subtypes, the cooperativity factor (α) ranges from 3.35 to 4.35, indicating that this compound reduces the affinity of [³H]NMS for these receptors . This negative cooperativity suggests that this compound induces a receptor conformation that disfavors orthosteric ligand binding. A notable functional consequence of this inhibitory cooperativity is this compound's ability to convert the partial agonist pilocarpine into a competitive antagonist at M2 receptors, effectively abolishing pilocarpine's efficacy . Additionally, this compound has been shown to decrease the affinity of the agonist furmethide at both M2 and M4 receptors .

Table 2: this compound's Allosteric Cooperativity with [³H]NMS Binding

Receptor SubtypeCooperativity Factor (α)Effect on [³H]NMS Binding
M20.38Increased affinity
M40.72Increased affinity
M13.35 - 4.35Inhibited affinity
M33.35 - 4.35Inhibited affinity
M53.35 - 4.35Inhibited affinity

Mapping of Allosteric Binding Sites on Muscarinic Receptors

Extensive research, including pharmacological and mutagenesis studies, has aimed to map the allosteric binding sites on muscarinic receptors where compounds like this compound exert their modulatory effects. Evidence strongly suggests that classical allosteric modulators, including this compound, bind to a site located within the extracellular domains of the muscarinic receptors, specifically between the second (o2) and third (o3) extracellular loops . The charged "EDGE" motif within the o2 loop has been identified as playing a critical role in the high-affinity binding of these ligands .

Studies employing chimeric receptors, where segments of different muscarinic receptor subtypes are exchanged, have provided further insights. These studies indicate that while various allosteric ligands may compete for a common allosteric site, their subtype selectivity can be derived from different regions of the receptor . For instance, this compound's positive allosteric action is observed when it binds to receptor domains accessible from the extracellular space . The binding of this compound in close proximity to the "classical" orthosteric muscarinic site is believed to sterically hinder or alter the access of other ligands to this site, thereby explaining its modulatory effects on ligand association and dissociation rates .

Structure Activity Relationships Sar and Computational Pharmacological Studies

Molecular Features Governing Neuromuscular Blocking Action

Alcuronium functions as a non-depolarizing competitive antagonist at the postsynaptic nicotinic acetylcholine (B1216132) receptors (nAChRs) located at the neuromuscular junction. Its mechanism of action involves competitively inhibiting the binding of the endogenous neurotransmitter acetylcholine (ACh) to these receptors. By occupying the receptor sites, this compound prevents ACh from initiating the opening of ion channels, thereby blocking the depolarization of the muscle membrane and subsequently inhibiting muscle contraction, leading to muscle relaxation and paralysis.

The molecular structure of this compound, derived from C-toxiferine I, features the replacement of both N-methyl groups in the parent compound with N-allyl moieties. This structural modification contributes to this compound's more rapid onset and shorter duration of neuromuscular blocking action compared to C-toxiferine I. General structural features crucial for neuromuscular blocking agents, including this compound, involve the presence of two ammonium (B1175870) groups, at least one of which is quaternary. These positively charged nitrogen atoms are electrostatically attracted to the α-subunits of the postsynaptic nicotinic receptor. An optimal interonium distance, typically around 1.4 nm, is also considered a significant factor for the activity of such agents.

Pharmacophore Identification for Muscarinic Allosteric Binding

Beyond its primary neuromuscular blocking action, this compound demonstrates significant allosteric modulatory effects on muscarinic acetylcholine receptors, particularly the cardiac M2 subtype. This compound has been shown to increase the affinity of the muscarinic antagonist N-[methyl-3H]methyl scopolamine (B1681570) ([3H]NMS) for these receptors and to slow both its association and dissociation rates. This positive allosteric action of this compound is dependent on the disulfide bridge connecting the first two extracellular loops of muscarinic receptors and involves interactions with three carboxyl groups (likely aspartate residues) within the receptor binding site.

Notably, this compound can functionally convert the muscarinic agonist pilocarpine (B147212) into an antagonist, representing a unique form of allosteric interaction where the modulator alters the efficacy of an orthosteric ligand. In studies comparing allosteric potencies, this compound was found to be the most potent compound in retarding [3H]NMS dissociation from porcine heart M2 receptors, with EC50 values of 4 nM and 7 nM under different assay conditions.

Research on caracurine V and iso-caracurine V analogues, which are structurally related to this compound's parent compound, has also contributed to pharmacophore identification for muscarinic allosteric binding. Some of these analogues are potent allosteric modulators of M2 receptors. Quantitative structure-activity relationship (QSAR) studies on these compounds revealed that the presence of hydrogen-bond acceptor groups close to the quaternary nitrogen was detrimental to nicotinic binding affinity, suggesting a structural basis for achieving selectivity between nicotinic and muscarinic receptor interactions.

Table 1: Allosteric Potency of this compound on M2 Muscarinic Receptors

CompoundAssay ConditionsEC50 (nM) for [3H]NMS Dissociation Retardation
This compoundNa,K,P buffer4
This compoundMg,Tris,Cl,P buffer7

Quantitative Structure-Activity Relationship (QSAR) Methodologies for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) methodologies have been instrumental in correlating the chemical structures of this compound and its analogues with their biological activities. These studies aim to establish mathematical models that predict activity based on molecular descriptors.

For analogues of toxiferine (B1239995) I (the parent compound of this compound), QSAR studies have been conducted alongside SAR investigations. For instance, the binding affinities of various N-substituted bisnortoxiferine I derivatives to muscle-type nAChRs were evaluated. It was found that non-hydroxylated analogues, such as 3b and 3c, exhibited higher affinities (K_i = 75 nM and 82 nM, respectively) compared to this compound (K_i = 234 nM) and the highly potent toxiferine I (K_i = 14 nM). This suggests that the hydroxy groups are not essential for binding to muscle-type nAChRs and that specific N-substituents can significantly influence potency.

Furthermore, QSAR studies on caracurine V and iso-caracurine V analogues, which share a bisquaternary indole (B1671886) alkaloid scaffold similar to this compound, confirmed SAR findings. These studies highlighted that the presence of hydrogen-bond acceptor groups in proximity to the quaternary nitrogen atoms was detrimental to nicotinic binding affinity. This insight is critical for the rational design of compounds with improved selectivity profiles. The N-substituted bisnortoxiferine I ring system has been identified as a promising lead structure for developing new ligands targeting muscle-type nAChRs.

Table 2: Binding Affinities (K_i) of this compound and Related Analogues for Muscle-Type nAChRs

CompoundK_i (nM) for Muscle-Type nAChRs
Toxiferine I14
This compound234
Non-hydroxylated analogue 3b (Toxiferine I derivative)75
Non-hydroxylated analogue 3c (Toxiferine I derivative)82
Iso-caracurine V analogue 30 (diallyl)350

Molecular Modeling and Docking Simulations of this compound-Receptor Interactions

Molecular modeling and docking simulations are computational techniques used to predict and visualize the binding modes and interactions between ligands like this compound and their target receptors. These methods provide atomic-level insights into the intermolecular forces governing ligand-receptor recognition.

For neuromuscular blocking agents, the primary target is the nicotinic acetylcholine receptor (nAChR), a pentameric ligand-gated ion channel. The two acetylcholine binding sites are located at the interfaces of the α subunits with their neighboring γ and δ subunits in the extracellular domain. Ligand binding at these sites is often characterized by interactions such as cation-pi stacking, hydrogen bonding, and hydrophobic contacts. For instance, studies on the binding of related compounds (caracurine V analogues) to the alpha7 nAChR have shown that binding is often centered on a cation-pi interaction involving the quaternary nitrogen atom of the ligand and key aromatic residues in the receptor, such as Tryptophan 149 (Trp149), Tyrosine 188 (Tyr188), Tyrosine 195 (Tyr195), and Tryptophan 55 (Trp55).

Molecular docking can predict how this compound, as a bis-quaternary compound, positions its two positively charged nitrogen atoms within the binding pockets of the nAChR α-subunits. Non-depolarizing neuromuscular blocking agents are thought to block the receptor not only by direct occupation of the receptive sites but also potentially by steric hindrance across the ion channel pore. These computational approaches complement experimental data by providing a structural framework for understanding the molecular determinants of this compound's potent neuromuscular blocking action and its allosteric effects on muscarinic receptors.

Chimeric Receptor Approaches in Receptor Binding Site Elucidation

Chimeric receptor approaches involve constructing hybrid receptors by combining segments from different receptor subunits or subtypes. This technique is invaluable for precisely localizing the specific amino acid residues or domains within a receptor that are critical for ligand binding and pharmacological activity. By observing how the functional properties of the chimeric receptor change with different swapped regions, researchers can pinpoint the binding sites of interest.

While direct studies using chimeric receptors specifically for this compound's binding site elucidation are not widely detailed in the provided snippets, this methodology has been successfully applied to other neuromuscular blocking agents and cholinergic receptors. For example, chimeric subunits of the ε and δ subunits of the nAChR have been utilized to investigate the binding of pancuronium, another non-depolarizing neuromuscular blocker. These studies revealed that for pancuronium, the extracellular acetylcholine binding site was not solely responsible for its sensitivity, suggesting an allosteric inhibition mechanism. This demonstrates the power of chimeric receptor studies in dissecting complex binding mechanisms, including distinguishing between orthosteric and allosteric sites.

The principle of creating hybrid channels and chimeric subunits, pioneered with proteins like the nicotinic acetylcholine receptor, allows for the elucidation of functional properties and the atomic-level probing of receptor design and activation mechanisms. Such approaches are crucial for understanding how different parts of the receptor contribute to its interaction with ligands like this compound, thereby aiding in the development of more selective and potent pharmacological agents.

Synthetic Pathways and Derivatization Research of Alcuronium

Semisynthesis from Strychnos toxifera Alkaloids

Alcuronium chloride is a semi-synthetic substance prepared from C-toxiferine I, a bis-quaternary alkaloid isolated from Strychnos toxifera . C-toxiferine I itself is a very long-acting neuromuscular blocking agent . The transformation from C-toxiferine I to this compound involves the replacement of both N-methyl groups with N-allyl moieties, yielding N,N-diallyl-bis-nortoxiferine, which is recognized as this compound .

Another key intermediate in the industrial synthesis of this compound chloride is Wieland-Gumlich aldehyde, which can be derived from strychnine (B123637) through a four-step chemical degradation process . This aldehyde can then undergo dimerization to form the core structure for this compound .

Impact of N-Allyl Substitution on Pharmacological Properties

The inclusion of allylic functions in this compound, specifically the replacement of N-methyl groups in C-toxiferine I with N-allyl groups, significantly alters its pharmacological properties. This N-allyl substitution leads to an enhanced potential for biotransformation, resulting in a much shorter duration of neuromuscular blocking action compared to its parent compound, C-toxiferine I . Additionally, this compound exhibits a more rapid onset of action and is approximately 1.5 times as potent as tubocurarine (B1210278) .

The binding to the allosteric site of muscarinic M2 receptors is dependent on N-substitution rather than the nature of the side chains. N-allyl derivatives, such as this compound, have shown high affinity for this site .

Research on Related Compounds and Impurity Formation

Research into this compound also encompasses the study of related compounds and the formation of impurities, which is crucial for quality control and understanding the compound's stability. Capillary electrophoresis (CE) has been identified as a highly suitable method for evaluating the impurity profile of this compound due to this compound and its impurities being quaternary salts .

Diallylcaracurine (DAC) Formation

Diallylcaracurine (DAC) is a known impurity associated with this compound . The formation of DAC from this compound has been observed to occur under acidic conditions . A high-performance liquid chromatography (HPLC) method is used to limit the presence of DAC, along with allyl-Wieland-Gumlich-aldehyde (WCA), to less than 0.5% in this compound . The limit of detection for DAC using CE is less than 0.1% in the presence of this compound in injection solutions .

Allyl-Wieland-Gumlich-Aldehyde (WCA) Characteristics

Allyl-Wieland-Gumlich-Aldehyde (WCA) is another impurity found in this compound preparations . Like DAC, its presence is limited to less than 0.5% using HPLC methods . CE methods have also demonstrated a detection limit of less than 0.1% for WCA in this compound injection solutions . When this compound injection solutions are stored at higher temperatures, additional unidentified impurities, beyond DAC and WCA, have been detected .

Biotransformation and Elimination Mechanisms of Alcuronium Pharmacological Research

Primary Excretory Routes and Mechanisms

The primary route of elimination for alcuronium is through the kidneys . A substantial portion of the administered dose, specifically between 70% and 90%, is recovered unchanged in the urine . While renal excretion is the major pathway, there is also a small or negligible amount of biliary excretion of the unchanged drug . Despite its predominant renal clearance, the excretion process of this compound is considered slow .

Intercompartmental Distribution Dynamics Influencing Offset of Action

The offset of this compound's neuromuscular blocking action is significantly influenced by its intercompartmental distribution dynamics rather than solely by its renal elimination . Following a single administration, the termination of the neuromuscular effect is primarily achieved through the redistribution of the drug from the neuromuscular junction and the central compartment into peripheral compartments .

However, with repeated injections or continuous infusion, the capacity for redistribution can become saturated. In such scenarios, the recovery from neuromuscular blockade is then predominantly determined by the actual elimination rate of the drug from the body . This compound is characterized by a long plasma half-life and slow excretion, which contributes to its pharmacokinetic profile .

Pharmacokinetic parameters observed in studies describe the distribution and clearance of this compound. For instance, mean values for key pharmacokinetic parameters in patients undergoing anesthesia have been reported as follows:

ParameterValueUnit
Half-life (t½ beta)198.75minutes
Apparent Volume of Distribution (Vd beta)24.26L
Volume of Distribution at Steady-State (Vdss)20.89L
Volume of Central Compartment (Vc)8.18L
Plasma Clearance (Clp)90.22mL/min

These parameters highlight that while the drug redistributes, its relatively long half-life and slow clearance mean that elimination becomes a more critical factor in recovery during prolonged or repeated administration .

Advanced Analytical Methodologies in Alcuronium Research

Radioligand Binding Assays for Receptor Interaction Studies

Radioligand binding assays are fundamental techniques used to quantify the interactions of ligands, such as Alcuronium, with their target receptors. These assays are particularly valuable for determining binding affinities (e.g., Ki, Kd values) and characterizing allosteric modulation at G protein-coupled receptors (GPCRs) and other receptor types. In the context of this compound research, these assays have primarily focused on its interaction with muscarinic acetylcholine (B1216132) receptors (mAChRs) and nicotinic acetylcholine receptors (nAChRs).

This compound is known to act as a non-depolarizing neuromuscular blocker by competitively inhibiting acetylcholine (ACh) at the nicotinic acetylcholine receptors located at the neuromuscular junction, thereby preventing muscle contraction . Beyond its primary action at nAChRs, research using radioligand binding assays has revealed this compound's allosteric modulator effects on mAChRs. For instance, this compound has been investigated as an allosteric enhancer or modulator at muscarinic acetylcholine receptor subtypes, particularly M2 and M4 receptors .

Studies have utilized radioligands such as [3H]N-methylscopolamine ([3H]NMS) and [3H]quinuclidinylbenzilate ([3H]QNB) to characterize this compound's interaction with mAChRs . These investigations have shown that this compound can exhibit negative cooperativity with orthosteric ligands at M4 mAChRs . Furthermore, radioligand binding experiments have demonstrated that this compound can diminish the affinity of muscarinic receptors for acetylcholine . The application of advanced models, such as the allosteric ternary complex model (ATCM) that incorporates orthosteric ligand depletion, has provided more robust estimates of modulator affinity and cooperativity for compounds like this compound in binding-based discovery assays .

In Vitro Functional Assays for Receptor Signaling and Neuromuscular Transmission

In vitro functional assays are essential for understanding the downstream signaling events initiated by receptor activation or inhibition and for assessing the functional consequences of drug-receptor interactions on processes like neuromuscular transmission.

Guanine Nucleotide-Binding Protein (GTPγS) Binding Assays

Guanine nucleotide-binding protein (GTPγS) binding assays are widely used to measure the activation of G proteins, which are crucial components of GPCR signaling pathways. These assays typically quantify the binding of non-hydrolyzable [35S]GTPγS to activated G proteins as an indicator of receptor activity.

In this compound research, GTPγS binding assays have been employed to explore its effects on muscarinic receptor signaling. Studies have shown that this compound can influence acetylcholine-induced [35S]GTPγS binding at various muscarinic receptor subtypes . Although primarily known for its nAChR blockade, this compound has been observed to produce "agonist-like" effects on the formation of cyclic [3H]AMP and the production of [3H]inositol phosphates (IPs), which are downstream signaling molecules, in certain muscarinic receptor systems . These findings highlight the utility of GTPγS binding assays in uncovering complex pharmacological actions of this compound beyond its primary target.

Electrophysiological Measurements in Experimental Animal Models (e.g., Twitch Response, Electromyography)

Electrophysiological measurements, including twitch response and electromyography (EMG), are indispensable tools for directly assessing neuromuscular transmission and the efficacy of neuromuscular blocking agents like this compound in experimental animal models. These methods provide real-time insights into muscle contraction and nerve impulse transmission.

Twitch response measurements involve stimulating a peripheral nerve (e.g., ulnar nerve) and recording the evoked muscle contraction (twitch) using a force transducer . Electromyography, on the other hand, measures the electrical activity of muscles (compound action potentials) . Both techniques are routinely used to monitor the depth and duration of neuromuscular blockade .

Research using these methodologies has demonstrated the potentiation of this compound's neuromuscular blockade by inhalational anesthetics such as halothane, enflurane, and isoflurane, as investigated through electromyography . Comparative studies have also highlighted differences between mechanical (twitch response) and electromyographic measurements of neuromuscular blockade induced by this compound, particularly during the onset of blockade . For instance, during the onset of blockade by this compound, the mechanical response can be depressed to a significantly greater extent compared to the evoked compound action potential (ECAP) .

Studies have determined the effective doses of this compound required to achieve a certain degree of paralysis. For example, the mean doses of this compound producing 95% depression of twitch response were found to be different depending on the measurement technique:

Measurement TechniqueMean Dose for 95% Paralysis (µg/kg)Citation
Mechanical Twitch Response285
Electrical Response244

Furthermore, electrophysiological studies in animal models have compared the onset and recovery of neuromuscular block in different muscle groups, such as the diaphragm and the adductor pollicis muscle. After this compound administration, the spontaneous recovery of twitch was observed first in the diaphragm before the adductor pollicis muscle, with a mean difference in reappearance of twitch between the two muscles reported as 23.6 minutes .

Immunological Assay Development for Drug-Specific Antibodies (Research into Binding Mechanisms)

The development of immunological assays for drug-specific antibodies is critical for understanding potential immune responses to pharmaceutical compounds, including neuromuscular blocking agents like this compound. These assays help elucidate the binding mechanisms of antibodies and their role in adverse drug reactions.

Radioimmunoassays (RIAs) have been successfully developed to detect drug-reactive IgE antibodies specific to muscle relaxants, including this compound, in patients who have experienced anaphylactic-like reactions during anesthesia . These assays typically involve the covalent coupling of this compound, or its analogues, to a solid support, such as Sepharose, followed by incubation with patient sera and detection using labeled anti-human IgE .

Research utilizing these immunological assays has provided significant insights into the molecular basis of antibody binding. It has been demonstrated that the specificity of IgE antibodies in these reactions is often directed towards quaternary or tertiary ammonium (B1175870) ions present on the drug molecules . Furthermore, quantitative inhibition studies have revealed cross-reactivity of these IgE antibodies with other muscle relaxants and various quaternary ammonium compounds, as well as some pharmacologically unrelated drugs containing similar ammonium ion structures . This cross-reactivity suggests that sensitization to these ions might occur through prior environmental exposure to various substances containing similar structures . The ongoing development of such assays continues to be vital for researching the precise binding mechanisms of drug-specific antibodies and improving the diagnosis and understanding of immune-mediated adverse reactions .

Q & A

Q. What is the primary mechanism of action of alcuronium as a neuromuscular blocking agent, and how does it differ from depolarizing agents like succinylcholine?

this compound is a non-depolarizing neuromuscular blocker that competitively inhibits acetylcholine at nicotinic receptors on the postsynaptic membrane of the neuromuscular junction. Unlike depolarizing agents (e.g., succinylcholine), it does not induce persistent membrane depolarization but prevents acetylcholine from binding, leading to reversible muscle paralysis. This distinction is critical in experimental designs evaluating recovery profiles or antagonism strategies (e.g., with acetylcholinesterase inhibitors) .

Q. How do variations in plasma protein levels influence this compound's clinical efficacy and dosing requirements?

Serum albumin levels strongly correlate with this compound requirements, as lower albumin concentrations reduce drug binding and increase free circulating fractions, necessitating dose adjustments. Gamma globulin levels also influence tubocurarine but are less relevant for this compound. Researchers must account for these variables in pharmacokinetic studies, particularly in populations with hypoalbuminemia (e.g., elderly or cancer patients) .

Q. What are the key pharmacodynamic interactions between this compound and volatile anesthetics like halothane?

Volatile anesthetics (e.g., halothane) enhance this compound’s neuromuscular blocking effects by potentiating receptor affinity and reducing acetylcholine release. Experimental protocols should standardize anesthetic concentrations to isolate this compound’s dose-response relationships and avoid confounding results .

Q. How does this compound’s potency compare to other non-depolarizing agents like pancuronium or vecuronium in clinical settings?

this compound exhibits intermediate potency relative to pancuronium (long-acting) and vecuronium (intermediate-acting). Dose-response studies using log-probit analysis or linear regression methods (e.g., ED₅₀/ED₉₅ calculations) are essential for comparative assessments. For example, this compound’s ED₉₅ in humans is approximately 0.25 mg/kg under standardized conditions .

Q. What methodologies are recommended for quantifying this compound’s binding affinity to muscarinic receptors in cardiac tissues?

Radioligand displacement assays (e.g., using [³H]-N-methyl-scopolamine) can measure this compound’s affinity for M₂ and M₄ muscarinic receptor subtypes in chick ventricular membranes. Pretreatment with selective antagonists (e.g., AF-DX116 for M₂) helps differentiate receptor-specific binding kinetics .

Advanced Research Questions

Q. How do respiratory-induced acid-base changes (e.g., hypercapnia) modulate this compound’s neuromuscular blocking efficacy?

Elevated CO₂ levels (7.5%) reduce this compound’s neuromuscular blockade, whereas hypocapnia (2.5% CO₂) augments it. This pH-dependent effect contrasts with agents like d-tubocurarine. Researchers must control for CO₂/pH fluctuations in in vitro models (e.g., isolated nerve-muscle preparations) and validate findings with arterial blood gas monitoring in in vivo studies .

Q. What experimental strategies resolve contradictions in this compound’s receptor selectivity across different tissue types?

Contradictions arise from this compound’s higher affinity for M₂ receptors in cardiac tissues versus low affinity in neuronal M₄ subtypes. Techniques like benzylcholinesterase pretreatment and ligand saturation binding assays can isolate receptor populations. For example, this compound’s dissociation constant (Kd) for M₂ receptors is ~10⁻⁶ M, while M₄ receptors require 10⁻⁴ M concentrations for similar effects .

Q. How can researchers optimize dose-response curve construction for this compound to improve reproducibility in preclinical studies?

The incremental dose method (e.g., cumulative dosing in 10% increments) paired with log-probit analysis minimizes variability in ED₅₀/ED₉₅ estimates. Comparative studies with pancuronium show no statistical difference between incremental and bolus methods, but strict pH control (7.4 ± 0.1) and temperature regulation (37°C) are critical .

Q. What statistical approaches are most effective for analyzing this compound’s biphasic dissociation kinetics in receptor-binding studies?

Biphasic dissociation (fast and slow phases) can be modeled using nonlinear regression to calculate rate constants (koff₁, koff₂). For example, this compound’s koff₁ for M₂ receptors is 0.12 min⁻¹, while koff₂ is 0.03 min⁻¹. Bootstrapping or Monte Carlo simulations improve confidence intervals in small-sample studies .

Q. How do genetic polymorphisms in acetylcholinesterase or albumin influence interindividual variability in this compound response?

While albumin polymorphisms (e.g., familial dysalbuminemia) directly affect drug binding, acetylcholinesterase variants (e.g., BCHE mutations) alter reversal kinetics. Genome-wide association studies (GWAS) in diverse cohorts, paired with pharmacokinetic modeling, can identify biomarkers for personalized dosing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.